Cas no 2517201-78-2 (2-Piperazinemethanol, 4-(phenylmethyl)-, hydrochloride (1:2))

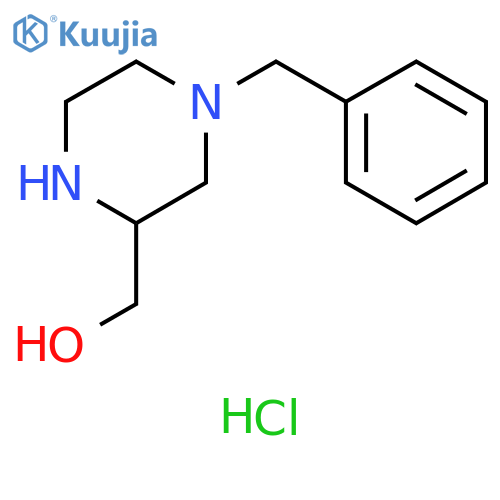

2517201-78-2 structure

商品名:2-Piperazinemethanol, 4-(phenylmethyl)-, hydrochloride (1:2)

2-Piperazinemethanol, 4-(phenylmethyl)-, hydrochloride (1:2) 化学的及び物理的性質

名前と識別子

-

- 2-Piperazinemethanol, 4-(phenylmethyl)-, hydrochloride (1:2)

- 4-(benzyl)-2-Piperazinemethanol 2HCl

- (4-benzylpiperazin-2-yl)methanol;dihydrochloride

- MFCD31536843

- 2517201-78-2

- (4-benzylpiperazin-2-yl)methanol diHCl

- F89296

- SY344099

- (4-Benzylpiperazin-2-yl)methanol dihydrochloride

- MFCD22392720

- SB21052

- (S)-(4-Benzyl-2-piperazinyl)methanol Dihydrochloride

-

- インチ: 1S/C12H18N2O.ClH/c15-10-12-9-14(7-6-13-12)8-11-4-2-1-3-5-11;/h1-5,12-13,15H,6-10H2;1H

- InChIKey: HURHEKNESQRGLO-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC=CC=1)N1CCNC(CO)C1.Cl

計算された属性

- せいみつぶんしりょう: 278.0952687g/mol

- どういたいしつりょう: 278.0952687g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 181

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.5Ų

2-Piperazinemethanol, 4-(phenylmethyl)-, hydrochloride (1:2) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB596023-500mg |

(4-Benzylpiperazin-2-yl)methanol dihydrochloride; . |

2517201-78-2 | 500mg |

€140.30 | 2024-04-18 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0136-1-5.0g |

(4-benzylpiperazin-2-yl)methanol;dihydrochloride |

2517201-78-2 | 97% | 5.0g |

¥2132.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0136-1-500.0mg |

(4-benzylpiperazin-2-yl)methanol;dihydrochloride |

2517201-78-2 | 97% | 500.0mg |

¥376.0000 | 2024-08-03 | |

| eNovation Chemicals LLC | Y1298778-1g |

(4-benzylpiperazin-2-yl)methanol;dihydrochloride |

2517201-78-2 | 97% | 1g |

$120 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1298778-500mg |

(4-benzylpiperazin-2-yl)methanol;dihydrochloride |

2517201-78-2 | 97% | 500mg |

$100 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1298778-10g |

(4-benzylpiperazin-2-yl)methanol;dihydrochloride |

2517201-78-2 | 97% | 10g |

$775 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0136-1-500mg |

(4-benzylpiperazin-2-yl)methanol;dihydrochloride |

2517201-78-2 | 97% | 500mg |

¥376.0 | 2024-04-21 | |

| eNovation Chemicals LLC | Y1298778-10g |

(4-benzylpiperazin-2-yl)methanol;dihydrochloride |

2517201-78-2 | 97% | 10g |

$775 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1298778-10G |

(4-benzylpiperazin-2-yl)methanol;dihydrochloride |

2517201-78-2 | 97% | 10g |

$775 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1298778-5G |

(4-benzylpiperazin-2-yl)methanol;dihydrochloride |

2517201-78-2 | 97% | 5g |

$405 | 2024-07-21 |

2-Piperazinemethanol, 4-(phenylmethyl)-, hydrochloride (1:2) 関連文献

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

2517201-78-2 (2-Piperazinemethanol, 4-(phenylmethyl)-, hydrochloride (1:2)) 関連製品

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2517201-78-2)2-Piperazinemethanol, 4-(phenylmethyl)-, hydrochloride (1:2)

清らかである:99%/99%

はかる:5.0g/10.0g

価格 ($):267.0/508.0